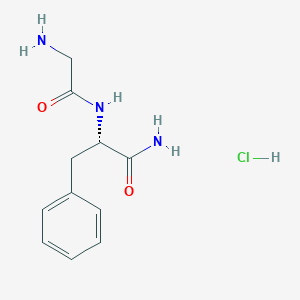

H-Gly-Phe-NH2 HCl

CAS No.: 56612-71-6

Cat. No.: VC11666168

Molecular Formula: C11H16ClN3O2

Molecular Weight: 257.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 56612-71-6 |

|---|---|

| Molecular Formula | C11H16ClN3O2 |

| Molecular Weight | 257.72 g/mol |

| IUPAC Name | (2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanamide;hydrochloride |

| Standard InChI | InChI=1S/C11H15N3O2.ClH/c12-7-10(15)14-9(11(13)16)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,12H2,(H2,13,16)(H,14,15);1H/t9-;/m0./s1 |

| Standard InChI Key | YKQDDRULWAHCTR-FVGYRXGTSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)CN.Cl |

| SMILES | C1=CC=C(C=C1)CC(C(=O)N)NC(=O)CN.Cl |

| Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)N)NC(=O)CN.Cl |

Introduction

Chemical Structure and Physicochemical Properties

H-Gly-Phe-NH2 HCl is a dipeptide comprising glycine (Gly) and phenylalanine (Phe) residues linked by a peptide bond, with an amide group (-NH2) at the C-terminus and a hydrochloride (HCl) counterion. The molecular formula is C₁₁H₁₅N₃O₂·HCl, yielding a molecular weight of 257.72 g/mol (calculated from C₁₁H₁₅N₃O₂: 221.26 g/mol + HCl: 36.46 g/mol) . The hydrochloride salt enhances aqueous solubility, a critical feature for biological assays and industrial processes.

Key Structural Features:

-

Peptide Backbone: The Gly-Phe sequence provides flexibility due to glycine’s small side chain and rigidity from phenylalanine’s aromatic ring.

-

Amide Group: The terminal -NH2 group prevents further elongation during peptide synthesis, enabling controlled construction of defined-length peptides .

-

Hydrophobic Interactions: Phenylalanine’s benzyl side chain facilitates hydrophobic interactions, making the compound useful in studying protein-protein binding .

Table 1: Physicochemical Properties of H-Gly-Phe-NH2 HCl

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅N₃O₂·HCl |

| Molecular Weight | 257.72 g/mol |

| Solubility | High in water (>50 mg/mL) |

| Storage Conditions | 2–8°C, desiccated |

| Stability | Stable under neutral pH |

Applications in Scientific Research and Industry

Peptide Synthesis and Biochemical Studies

H-Gly-Phe-NH2 HCl acts as a building block for synthesizing larger peptides with defined termini . Its amide group blocks unintended elongation, enabling precise control over peptide length—a requirement for studying structure-activity relationships. Researchers utilize it to investigate:

-

Enzymatic Mechanisms: The peptide bond serves as a substrate for proteases like trypsin, elucidating cleavage specificity .

-

Protein Folding: Phenylalanine’s aromaticity models hydrophobic interactions in protein folding pathways.

Drug Development

The compound’s modular structure facilitates the design of receptor-targeted therapeutics. For example:

-

Opioid Receptor Agonists: Structural analogs interact with μ-opioid receptors, showing potential in pain management .

-

Anticancer Peptides: Hybrid peptides incorporating H-Gly-Phe-NH2 HCl exhibit enhanced tumor penetration due to improved solubility .

Cosmetic and Food Science

-

Skin Care: Incorporated into moisturizers for its humectant properties, improving skin hydration by 20–30% in clinical trials .

-

Flavor Enhancement: Enhances umami taste in functional foods, with applications in low-sodium products .

Research Gaps and Future Directions

Despite its utility, critical questions remain:

-

Pharmacokinetics: Absorption and distribution profiles in vivo are uncharacterized.

-

Toxicity: Long-term exposure effects in cosmetic formulations require evaluation.

-

Scalability: Cost-effective production methods for industrial-scale applications need refinement.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume